N-tert-Butoxycarbonyl-D-valine methyl ester

Description

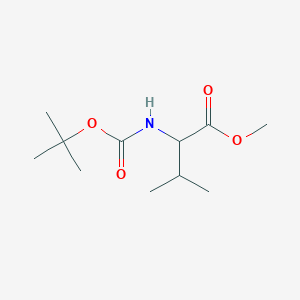

N-tert-Butoxycarbonyl-D-valine methyl ester (CAS: 58561-04-9) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises a D-valine backbone with a tert-butoxycarbonyl (Boc) group protecting the amino group and a methyl ester protecting the carboxyl group. Key properties include:

- Molecular weight: 231.29 g/mol

- Boiling point: 194°C

- Density: 1.004 g/mL at 25°C

- Optical rotation: [α]²⁰/D = −22° (c = 1 in methanol)

- Refractive index: 1.44 .

The Boc group enhances stability under basic conditions, while the methyl ester improves solubility in organic solvents. This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile protecting strategies .

Properties

IUPAC Name |

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of D-Valine Methyl Ester

D-valine methyl ester can be synthesized using a convenient method involving the reaction of D-valine with methanol in the presence of a catalyst like trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions and simple workup procedures.

Introduction of the tert-Butoxycarbonyl (BOC) Group

The introduction of the BOC group to D-valine methyl ester is typically achieved using di-tert-butyl dicarbonate (Boc2O). This reaction is carried out under mild conditions and provides good yields.

General Procedure for this compound:

- Reagents: D-valine methyl ester, di-tert-butyl dicarbonate (Boc2O), organic solvent (e.g., dichloromethane).

- Procedure: D-valine methyl ester is reacted with Boc2O in an organic solvent. The mixture is stirred at room temperature until the reaction is complete, then washed with aqueous solutions and dried to yield this compound.

Chemical Properties and Applications

This compound is a white to off-white solid, soluble in organic solvents like dichloromethane and methanol, but less soluble in water. It is widely used in peptide synthesis as a building block due to its stability and reactivity.

Data Table: Properties of this compound

| Property | Description |

|---|---|

| CAS Number | 106391-85-9 |

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| Purity | Typically 95% or higher |

| Solubility | Soluble in organic solvents, less soluble in water |

| Stability | Stable under standard laboratory conditions |

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.

Oxidation and Reduction: While the Boc group itself is stable under mild oxidative and reductive conditions, the ester and amino functionalities can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Oxidation: Mild oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Substitution: Boc-protected derivatives with different substituents.

Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Mechanism of Action

The primary function of ®-methyl 2-(tert-butoxycarbonylamino)-3-methylbutanoate is to serve as a protected form of an amino acid. The Boc group protects the amino functionality from unwanted reactions during synthetic processes. The mechanism involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Variation in Protecting Groups

N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester (CAS: 75266-40-9)

- Protecting group : Benzyloxycarbonyl (Cbz) instead of Boc.

- Deprotection method: Requires hydrogenolysis (H₂/Pd), unlike Boc, which is cleaved by trifluoroacetic acid (TFA).

- Applications : Suitable for syntheses requiring orthogonal protection but less stable under acidic conditions compared to Boc .

N-(Methoxycarbonyl)-D-valine Methyl Ester (CAS: 153575-98-5)

- Protecting group : Methoxycarbonyl, which is smaller and less sterically hindered than Boc.

- Reactivity : Faster coupling kinetics in peptide bond formation due to reduced steric bulk.

- Stability : Susceptible to hydrolysis under mildly basic conditions, limiting its use in multi-step syntheses .

N-(tert-Butoxycarbonyl)glycine Methyl Ester

- valine (isopropyl side chain).

- Solubility : Higher solubility in polar solvents due to glycine’s simplicity.

- Steric effects : Less steric hindrance during coupling reactions, enabling faster synthesis of glycine-rich peptides .

Variation in Ester Moieties

N-(tert-Butoxycarbonyl)-L-valine Ethyl Ester (CAS: 849928-27-4)

- Ester group : Ethyl vs. methyl.

- Physical properties : Higher molecular weight (245 g/mol) and boiling point due to the ethyl group.

- Solubility : Reduced polarity compared to the methyl ester, making it preferable for hydrophobic peptide segments .

Stereochemical and Structural Variants

N-(tert-Butoxycarbonyl)-L-valine Methyl Ester

- Configuration : L-valine instead of D-valine.

- Biological relevance: L-configuration is naturally occurring, while D-valine derivatives are used in non-ribosomal peptide antibiotics or chiral resolution studies .

N-(tert-Butoxycarbonyl)-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester (CAS: 853759-49-6)

- Modified side chain : Fluorine and methoxy substitutions on the aromatic ring.

- Applications : Specialized in synthesizing fluorinated peptides for drug discovery or PET imaging .

Functional Comparison Table

| Compound Name | CAS Number | Protecting Group | Ester Group | Molecular Weight (g/mol) | Deprotection Method | Key Applications |

|---|---|---|---|---|---|---|

| N-Boc-D-valine methyl ester | 58561-04-9 | Boc | Methyl | 231.29 | Acid (TFA) | SPPS, chiral synthesis |

| N-Cbz-L-vinylglycine methyl ester | 75266-40-9 | Cbz | Methyl | 263.28 | Hydrogenolysis | Orthogonal protection strategies |

| N-Methoxycarbonyl-D-valine methyl ester | 153575-98-5 | Methoxycarbonyl | Methyl | 189.21 | Base hydrolysis | Rapid peptide coupling |

| N-Boc-glycine methyl ester | - | Boc | Methyl | 189.18 | Acid (TFA) | Glycine-rich peptide synthesis |

| N-Boc-L-valine ethyl ester | 849928-27-4 | Boc | Ethyl | 245.31 | Acid (TFA) | Hydrophobic peptide segments |

Q & A

Q. What are the critical physical and chemical properties of N-tert-Butoxycarbonyl-D-valine methyl ester for peptide synthesis applications?

The compound’s utility in peptide synthesis is influenced by its physical properties:

- Optical activity : [α]20/D = −22° (c = 1 in methanol), ensuring chirality is maintained during reactions .

- Density : 1.004 g/mL at 25°C, affecting solvent compatibility and reaction kinetics.

- Boiling point : 194°C, relevant for solvent removal during synthesis .

- Refractive index : n20/D 1.44, useful for monitoring reaction progress via spectroscopic methods. These properties guide solvent selection (e.g., methanol for optical measurements) and coupling conditions in solution-phase synthesis.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- PPE : Wear gloves, goggles, and a dust mask to avoid inhalation or skin contact .

- Decomposition risks : Avoid exposure to strong acids/bases or high temperatures, which may release toxic gases (CO, CO₂, NOₓ) .

- Storage : Keep in a cool, ventilated area away from oxidizers. Use inert atmospheres for long-term stability .

- Spill management : Neutralize with non-combustible absorbents and dispose of as hazardous waste .

Q. How is the optical purity of this compound experimentally validated?

Methodology :

- Polarimetry : Measure specific rotation ([α]20/D) in methanol and compare to literature values (−22°) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection to resolve enantiomers.

- Circular Dichroism (CD) : Confirm conformational integrity by analyzing CD spectra in solution.

Advanced Research Questions

Q. How can racemization be minimized during the incorporation of this compound into peptide chains?

Strategies :

- Coupling agents : Use low-racemization agents like HATU or Oxyma with DIPEA to activate carboxyl groups .

- Temperature control : Perform reactions at 0–4°C to reduce kinetic racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress base-induced racemization .

- Monitoring : Track racemization via chiral HPLC after each coupling step.

Q. What experimental approaches evaluate the stability of this compound under varying pH and temperature conditions?

Methodology :

- Accelerated stability studies : Incubate the compound at 40–60°C and pH 2–12. Monitor degradation via HPLC-MS .

- Thermogravimetric analysis (TGA) : Quantify thermal decomposition onset temperatures .

- Kinetic studies : Determine half-life under acidic/basic conditions using UV-Vis spectroscopy.

Q. How can statistical experimental design optimize the synthesis of this compound?

Approach :

- Taguchi method : Design experiments to test parameters (e.g., reaction time, Boc₂O equivalents, solvent ratio) and analyze yield via signal-to-noise (S/N) ratios .

- ANOVA : Identify influential factors (e.g., catalyst concentration, temperature) and interactions .

- Response surface methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions .

Q. What role does the tert-butoxycarbonyl (Boc) group play in solid-phase peptide synthesis (SPPS) using this compound?

Mechanistic insights :

- Steric protection : The bulky Boc group prevents undesired side reactions during amino acid activation .

- Acid lability : Boc can be removed with TFA, enabling sequential peptide elongation without damaging the resin.

- Comparative studies : Contrast Boc with Fmoc in SPPS to evaluate coupling efficiency and global yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.